Calcium Hydroxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

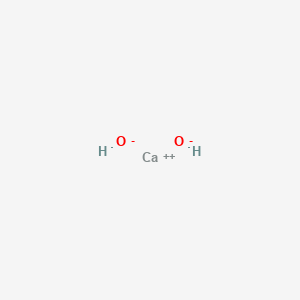

Calcium hydroxide, commonly known as slaked lime, is an inorganic compound with the chemical formula Ca(OH)₂. It appears as a white powder or colorless crystal and is produced when calcium oxide (quicklime) is mixed with water. This compound is widely used in various industries due to its alkaline properties and ability to neutralize acids .

准备方法

Synthetic Routes and Reaction Conditions: The reaction is highly exothermic, releasing a significant amount of heat: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ] This reaction produces calcium hydroxide in the form of a fine, dry powder .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale by reacting calcium oxide with water. The process involves controlled addition of water to quicklime, ensuring complete hydration while managing the heat generated. This method is efficient and widely used in the construction, agriculture, and chemical industries .

化学反应分析

Types of Reactions: Calcium hydroxide undergoes several types of chemical reactions, including:

Neutralization: Reacts with acids to form water and a salt.

Carbonation: Reacts with carbon dioxide to form calcium carbonate.

Precipitation: Forms insoluble hydroxides with certain metal ions.

Common Reagents and Conditions:

Acids: Reacts with hydrochloric acid, sulfuric acid, and nitric acid under ambient conditions to produce respective calcium salts and water.

Carbon Dioxide: Reacts with carbon dioxide at room temperature to form calcium carbonate.

Major Products Formed:

Calcium Chloride: Formed when reacting with hydrochloric acid.

Calcium Sulfate: Formed when reacting with sulfuric acid.

Calcium Carbonate: Formed when reacting with carbon dioxide

科学研究应用

Calcium hydroxide has diverse applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions, including the preparation of ammonia and the neutralization of acidic solutions.

Biology: Employed in the treatment of acidic soils to improve plant growth.

Medicine: Utilized in dentistry for root canal treatments and as an antimicrobial agent.

Industry: Applied in water treatment processes, paper manufacturing, and as a flocculant in sewage treatment .

作用机制

The mechanism of action of calcium hydroxide involves its dissociation into calcium ions and hydroxide ions in aqueous solutions. These ions interact with various biological and chemical targets:

Biological Effects: Promotes the formation of secondary dentin in dental treatments and exhibits antimicrobial properties by disrupting bacterial cell walls and membranes.

Chemical Effects: Neutralizes acids by forming water and salts, and reacts with carbon dioxide to form calcium carbonate .

相似化合物的比较

Calcium hydroxide is often compared with other hydroxides such as magnesium hydroxide, strontium hydroxide, and barium hydroxide:

Magnesium Hydroxide: Less soluble in water and used as an antacid and laxative.

Strontium Hydroxide: More soluble in water and used in refining beet sugar.

Barium Hydroxide: Highly soluble in water and used in the manufacture of lubricating oils and as a reagent in analytical chemistry.

Uniqueness: this compound is unique due to its moderate solubility in water, making it suitable for a wide range of applications, from construction to environmental management .

属性

CAS 编号 |

7719-01-9 |

|---|---|

分子式 |

CaH2O2 Ca(OH)2 |

分子量 |

74.09 g/mol |

IUPAC 名称 |

calcium;dihydroxide |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |

InChI 键 |

AXCZMVOFGPJBDE-UHFFFAOYSA-L |

杂质 |

Calcium carbonate, magnesium salts, iron. |

规范 SMILES |

[OH-].[OH-].[Ca+2] |

沸点 |

Decomposes (NIOSH, 2024) Decomposes decomposes |

颜色/形态 |

Crystals or soft granules or powder Soft, hexagonal crystals Rhombic, trigonal, colorless crystals Soft, white crystalline powder White powder [Note: Readily absorbs CO2 from the air to form calcium carbonate] |

密度 |

2.24 at 68 °F (USCG, 1999) - Denser than water; will sink Approximately 2.2 g/cu cm Bulk density: 450 to 640 kg/cu m. In the as-poured state, it can be as low as 350 kg/cu m, owing to air entrapment Relative density (water = 1): 2.2 2.24 |

闪点 |

/Calcium Hydroxide is/ non flammable |

熔点 |

1076 °F (Decomposes) (Loses H2O) (NIOSH, 2024) 1076 °F (decomposes) (loses water) 1076 °F (decomposes) (loses H₂O) 1076 °F (Decomposes) (Loses H2O) |

物理描述 |

Calcium hydroxide is an odorless white granules. Sinks in water. (USCG, 1999) Liquid; Other Solid; Water or Solvent Wet Solid, Liquid; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid; Dry Powder White powder White, odorless powder; Note: Readily absorbs CO2 from the air to form calcium carbonate; [NIOSH] COLOURLESS CRYSTALS OR WHITE POWDER. White, odorless powder. White, odorless powder. [Note: Readily absorbs CO2 from the air to form calcium carbonate.] |

溶解度 |

0.2 % at 32 °F (NIOSH, 2024) Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol Solubility in water is decreased by the presence of fixed alkali hydroxides. In water, 1730 mg/L at 20 °C In water, 0.160 g/100 g water at 20 °C Very slightly soluble in boiling water. Insoluble in alcohol. Soluble in acid Soluble in glycerol, sugar or ammonium chloride solution; soluble in acids with evolution of much heat Solubility in water: none (32 °F): 0.2% |

蒸汽压力 |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)

![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)

![3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile](/img/structure/B10775834.png)